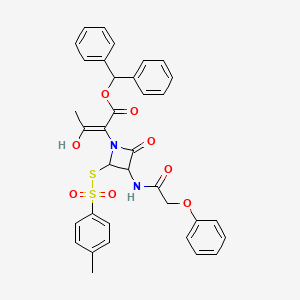
Pyrrolidine, 1-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nmp-N-oxide, also known as N-Methyl-2-pyrrolidone-N-oxide, is a chemical compound that belongs to the class of nitroxides. It is a derivative of N-Methyl-2-pyrrolidone, which is widely used as a solvent in various industrial applications. Nmp-N-oxide is known for its role in nitroxide-mediated polymerization, a technique used to create well-defined polymers with controlled molecular weights and architectures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nmp-N-oxide can be synthesized through the oxidation of N-Methyl-2-pyrrolidone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction is usually carried out in a polar solvent like water or methanol to ensure the solubility of the reactants and products .
Industrial Production Methods
Industrial production of Nmp-N-oxide involves the use of large-scale reactors where N-Methyl-2-pyrrolidone is oxidized in the presence of a suitable oxidizing agent. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate Nmp-N-oxide .
Analyse Des Réactions Chimiques
Types of Reactions
Nmp-N-oxide undergoes various types of chemical reactions, including:
Reduction: Nmp-N-oxide can be reduced back to N-Methyl-2-pyrrolidone under specific conditions.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.
Major Products
Applications De Recherche Scientifique
Nmp-N-oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Nmp-N-oxide involves the reversible activation and deactivation of a stable free radical. This process facilitates the controlled, pseudoliving polymerization of a propagating chain with a given monomer. The nitroxide group acts as a control agent, establishing an equilibrium between dormant and active species, which allows for precise control over the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-pyrrolidone: A precursor to Nmp-N-oxide, used as a solvent in various industrial applications.
N-Methylmorpholine-N-oxide: Another nitroxide compound used as an oxidizing agent in organic synthesis.
Uniqueness
Nmp-N-oxide is unique in its ability to facilitate nitroxide-mediated polymerization, a technique that allows for the creation of well-defined polymers with controlled molecular weights and architectures. Unlike other nitroxides, Nmp-N-oxide does not require the use of transition metal complexes, making it favorable for sensitive biological and electronic applications .
Propriétés
Numéro CAS |
7529-17-1 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
1-methyl-1-oxidopyrrolidin-1-ium |
InChI |
InChI=1S/C5H11NO/c1-6(7)4-2-3-5-6/h2-5H2,1H3 |
Clé InChI |
YIZTVEDOQDZLOH-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCC1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


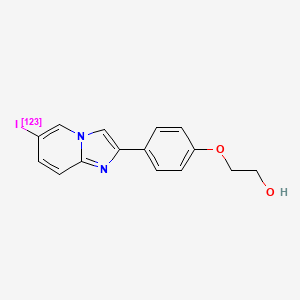
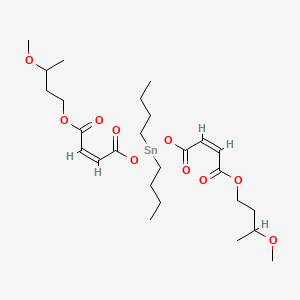
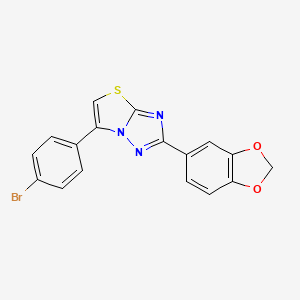
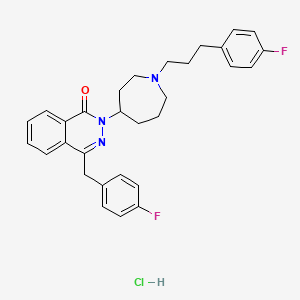


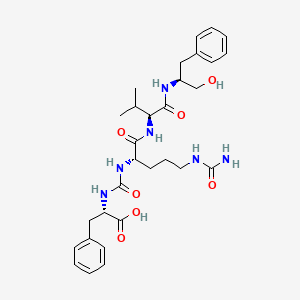
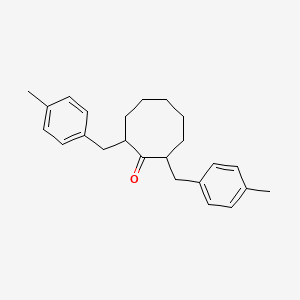
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)
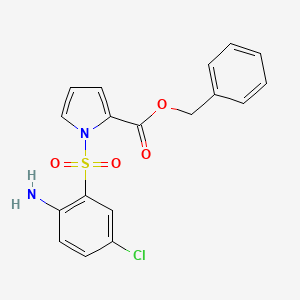
![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
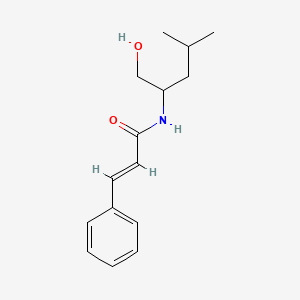
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonic acid](/img/structure/B12728532.png)
